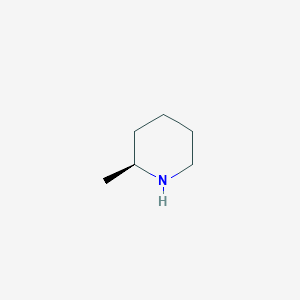
(S)-2-METHYLPIPERIDINE
概要
説明
(S)-2-METHYLPIPERIDINE is a chiral amine with the molecular formula C6H13N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The (S)-(+)-enantiomer is the optically active form of 2-Methylpiperidine, which means it can rotate plane-polarized light in a specific direction
準備方法
Synthetic Routes and Reaction Conditions
(S)-2-METHYLPIPERIDINE can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-Methylpyridine using a chiral catalyst. This method ensures the selective production of the (S)-(+)-enantiomer. The reaction typically occurs under mild conditions, with hydrogen gas and a suitable solvent, such as ethanol or methanol, at room temperature.
Another method involves the resolution of racemic 2-Methylpiperidine using chiral acids or bases. This process separates the (S)-(+)-enantiomer from its ®-(-)-counterpart, yielding the desired optically pure compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale asymmetric hydrogenation processes. These methods utilize advanced chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-2-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
(S)-2-METHYLPIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (S)-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, this compound derivatives may inhibit enzymes involved in pain and inflammation pathways, leading to analgesic and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
®-(-)-2-Methylpiperidine: The enantiomer of (S)-2-METHYLPIPERIDINE, with different optical activity and potentially different biological effects.
Piperidine: The parent compound, lacking the methyl group, with broader applications but less specificity.
N-Methylpiperidine: A methylated derivative with different chemical and biological properties.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific optical activity and enantioselective interactions with biological targets. This makes it valuable in asymmetric synthesis and in the development of chiral drugs and catalysts.
特性
IUPAC Name |
(2S)-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUEBIEOFQMSS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-42-0 | |
| Record name | (S)-(+)-2-Methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Q1: How does the chirality of 2-Methylpiperidine affect its ability to form inclusion complexes?
A1: Research indicates that the chirality of 2-Methylpiperidine significantly influences its inclusion complex formation. For instance, (S,S)-(–)-9,10-bis[3-(o-chlorophenyl)-3-hydroxy-3-phenyl]anthracene (host molecule) selectively includes the (S)-enantiomer of 2-Methylpiperidine over the (R)-enantiomer when complexation occurs in methanol. [] This selectivity highlights the importance of stereochemical interactions in host-guest chemistry.
Q2: What is the preferred conformation of the 2-Methylpiperidine ring in amide derivatives, and how does this relate to hindered rotation?
A2: NMR studies on amide derivatives of (S)-(+)-2-Methylpiperidine revealed that the piperidine ring predominantly adopts a conformation where the methyl substituent occupies an axial position. [] This preferred conformation contributes to hindered rotation around the amide C(O)-N bond. The free energy of activation for this hindered rotation in (S)-(+)-2-Methylpiperidine amide is approximately 77 kJ/mol, indicating a significant energy barrier. []
Q3: Can (S)-(+)-2-Methylpiperidine be used to determine the enantiomeric excess of chiral methanol?
A3: Yes, (S)-(+)-2-Methylpiperidine can be employed to assess the enantiomeric excess of chiral methanol. After transferring the methyl group from chiral methanol to the nitrogen of (S)-(+)-2-Methylpiperidine, the resulting diastereomeric products can be distinguished using 3H{(1)H} NMR spectroscopy. [] This method allows for the accurate determination of enantiomeric excess in synthesized chiral methanol.
Q4: How do the ring-puckering dynamics of (S)-2-Methylpiperidine differ from its structural isomer, (R)-2-methylpyrrolidine, and how does this impact their optical activity?
A4: this compound, with its six-membered ring, primarily undergoes semi-inversion between chairlike antipodes for ring puckering. [] In contrast, the five-membered ring of (R)-2-methylpyrrolidine favors hindered pseudorotation among envelope/twist motifs. [] These distinct ring-puckering mechanisms result in different optical activity profiles and solvent-dependent behavior for the two isomers. Notably, this compound demonstrates more pronounced solvent-induced perturbations in its optical activity at longer wavelengths. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
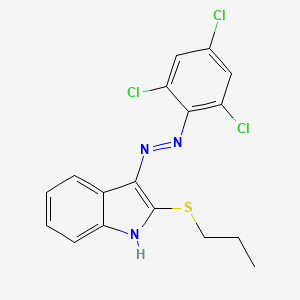
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2786081.png)
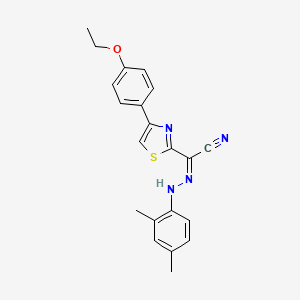
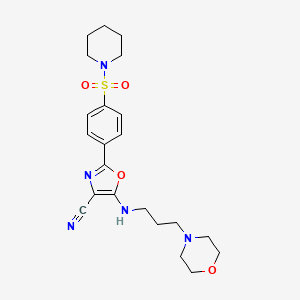
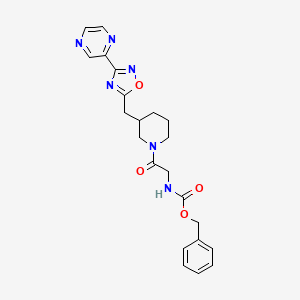
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)
![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)
![N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2786090.png)
![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)
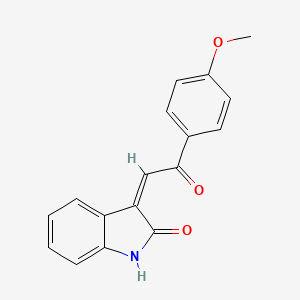
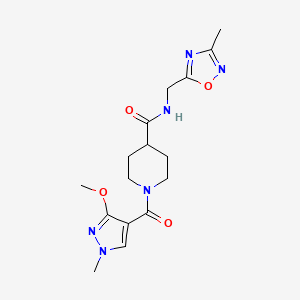
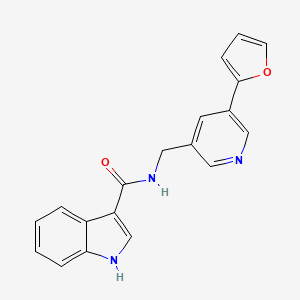
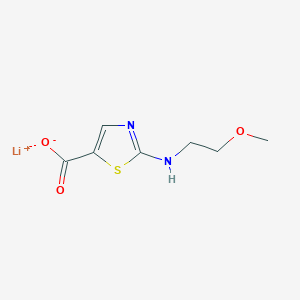
![5-((3-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786102.png)
